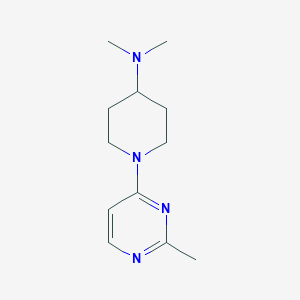

N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine

Description

N,N-Dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound featuring a piperidine ring substituted with a dimethylamine group at position 4 and a 2-methylpyrimidine moiety at position 1. This structure combines the rigidity of the pyrimidine ring with the conformational flexibility of piperidine, making it a valuable scaffold in medicinal chemistry. The compound has been utilized as an intermediate in synthesizing acrylamide derivatives, such as N-(1-(2-methylpyrimidin-4-yl)piperidin-4-yl)acrylamide, which are explored for targeting oncogenic proteins .

Key physicochemical properties include a molecular formula of C12H19N4 (calculated molecular weight: 219.31 g/mol). Spectroscopic characterization (e.g., $^1$H NMR) reveals distinct signals for the pyrimidine protons (δ ~8.32 ppm for C-H) and piperidine methyl groups (δ ~2.50 ppm for N,N-dimethyl) .

Properties

IUPAC Name |

N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-10-13-7-4-12(14-10)16-8-5-11(6-9-16)15(2)3/h4,7,11H,5-6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCNODFGLZBSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCC(CC2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is commonly used for forming C-N bonds in piperidine derivatives.

Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and cost-effective for large-scale production.

Types of Reactions:

Oxidation: Piperidine derivatives can undergo oxidation reactions, often resulting in the formation of piperidinones.

Reduction: Reductive amination is a key reaction in the synthesis of piperidine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reductive amination typically uses reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.

Major Products:

Oxidation: Piperidinones.

Reduction: Substituted piperidines.

Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The table below compares the target compound with key analogs:

Biological Activity

N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine is a chemical compound belonging to the piperidine class, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₄ |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 2034511-41-4 |

| Structure | Structure |

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors and enzymes. Piperidine derivatives are often implicated in modulating neurotransmission, which can lead to various pharmacological effects including:

- Antimicrobial Activity : Exhibiting significant antibacterial and antifungal properties.

- Neurological Effects : Potential applications in treating neurological disorders due to its ability to interact with muscarinic receptors .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 3.125 |

These findings suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Neurological Applications

This compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease. Its mechanism involves antagonism at specific muscarinic receptors, which are implicated in cognitive functions and memory . The compound's ability to modulate neurotransmitter systems positions it as a promising candidate for further research in neuropharmacology.

Case Studies

- Antibacterial Efficacy : A study published in MDPI demonstrated that piperidine derivatives showed promising antibacterial activity with MIC values ranging from 4.69 to 22.9 µM against various strains, including E. coli and S. aureus, indicating significant potential for clinical applications in treating infections .

- Neurological Impact : Research exploring the effects of N,N-dimethyl derivatives on cognitive function revealed potential benefits in models of cognitive decline, suggesting that this compound may help mitigate symptoms associated with neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.